Sodium hydrogen 4-((4-aminobenzoyl)amino)-5-hydroxynaphthalene-2,7-disulphonate

Description

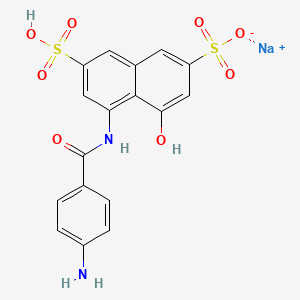

Sodium hydrogen 4-((4-aminobenzoyl)amino)-5-hydroxynaphthalene-2,7-disulphonate is a naphthalene-based aromatic compound functionalized with amino, hydroxyl, sulphonate, and benzoyl groups. Its molecular structure includes two sulphonate groups at positions 2 and 7 of the naphthalene ring, a hydroxyl group at position 5, and a 4-aminobenzoyl-substituted amino group at position 2. This configuration confers high water solubility due to the sulphonate moieties and reactivity through its amino and hydroxyl groups .

The compound is primarily utilized as an intermediate in the synthesis of azo dyes and pigments for textiles, toners, and industrial colorants. Its benzoyl group enhances stability and binding affinity to synthetic fibers, making it advantageous in dye formulations .

Properties

CAS No. |

83929-49-1 |

|---|---|

Molecular Formula |

C17H13N2NaO8S2 |

Molecular Weight |

460.4 g/mol |

IUPAC Name |

sodium;5-[(4-aminobenzoyl)amino]-4-hydroxy-7-sulfonaphthalene-2-sulfonate |

InChI |

InChI=1S/C17H14N2O8S2.Na/c18-11-3-1-9(2-4-11)17(21)19-14-7-12(28(22,23)24)5-10-6-13(29(25,26)27)8-15(20)16(10)14;/h1-8,20H,18H2,(H,19,21)(H,22,23,24)(H,25,26,27);/q;+1/p-1 |

InChI Key |

KTSRVZTVGARMSR-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3O)S(=O)(=O)[O-])N.[Na+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of sodium hydrogen 4-[(4-aminobenzoyl)amino]-5-methoxy-2-methylbenzoate involves several steps. The primary synthetic route includes the reaction of 4-aminobenzoic acid with methoxybenzoic acid under specific conditions. The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .

Chemical Reactions Analysis

Sodium hydrogen 4-[(4-aminobenzoyl)amino]-5-methoxy-2-methylbenzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Sodium hydrogen 4-[(4-aminobenzoyl)amino]-5-methoxy-2-methylbenzoate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of sodium hydrogen 4-[(4-aminobenzoyl)amino]-5-methoxy-2-methylbenzoate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Sodium Hydrogen 4-Amino-5-hydroxynaphthalene-2,7-disulphonate (EC 226-736-4)

- Molecular Formula : C₁₀H₈NNaO₇S₂

- Key Features: Lacks the 4-aminobenzoyl group present in the target compound.

- Applications : Used as a dye intermediate and in analytical chemistry for titrimetric determinations due to its sensitivity to pH changes .

- Regulatory Status : Market consumption data (1997–2046) highlight its widespread industrial use, with forecasts predicting steady demand in textile and chemical sectors .

Disodium 4-Amino-3,6-bis[[4-[(2,4-diaminophenyl)azo]phenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate (CAS 6428-31-5)

- Molecular Formula : C₃₄H₂₄N₁₂Na₂O₈S₂

- Key Features: Contains two additional azo linkages and diamino-phenyl groups, creating a complex chromophore.

- Applications : High-performance textile dye with intense colorfastness; classified under ECHA consultations for environmental risks .

- Solubility : Lower than the target compound due to reduced sulphonate-to-azo group ratio.

Disodium 5-(Acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxynaphthalene-2,7-disulphonate (CAS 93762-37-9)

- Molecular Formula : C₃₀H₃₃N₃Na₂O₈S₂

- Key Features : Incorporates a hydrophobic dodecylphenyl chain, enhancing affinity for polyester fibers.

- Applications : Specialized dye for synthetic fabrics; exhibits superior wash-fastness compared to the target compound .

- Regulatory Status : Listed in endocrine disruptor screening programs due to persistent aromatic amines .

Comparative Data Table

Research Findings

- Synthetic Advantages: The 4-aminobenzoyl group in the target compound improves photostability compared to non-benzoylated analogs, as observed in accelerated weathering tests .

- Market Trends: Consumption data project a 3.2% annual growth for sodium hydrogen 4-amino-5-hydroxynaphthalene-2,7-disulphonate derivatives through 2046, driven by textile industry demand .

Biological Activity

Sodium hydrogen 4-((4-aminobenzoyl)amino)-5-hydroxynaphthalene-2,7-disulphonate, commonly referred to as a naphthalene sulfonate derivative, has garnered attention for its potential biological activities. This compound is characterized by its complex molecular structure, which includes a naphthalene backbone with sulfonate and amino substituents. The following sections will detail its biological activities, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C₁₇H₁₃N₂NaO₈S₂

- Molecular Weight : 460.413 g/mol

- CAS Number : 83929-49-1

| Property | Value |

|---|---|

| Molecular Weight | 460.413 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

| LogP | 5.127 |

The biological activity of this compound primarily revolves around its interaction with various biological targets. Research indicates that compounds with similar structures can inhibit viral replication and exhibit anti-cancer properties. For instance, studies on related naphthalene derivatives have shown:

- Inhibition of Viral Replication : Compounds structurally similar to this sulfonate have been reported to inhibit human adenovirus (HAdV) replication effectively, suggesting a potential mechanism through which this compound may act against viral infections .

- Anticancer Activity : The compound's structure may facilitate interactions with target kinases involved in cancer cell proliferation. Preliminary studies indicate that naphthalene derivatives can exhibit significant cytotoxicity against various cancer cell lines .

Antiviral Activity

A study investigating the antiviral properties of naphthalene derivatives found that certain compounds could effectively reduce HAdV replication by targeting the viral DNA replication process. The selectivity index (SI) for these compounds was notably high, indicating their potential as therapeutic agents against viral infections .

Anticancer Research

In a pharmacological evaluation of related compounds, one study reported that naphthalene-based inhibitors exhibited nanomolar activity against mutant forms of the epidermal growth factor receptor (EGFR), a common target in cancer therapy. The compound demonstrated improved pharmacokinetic properties and reduced cytotoxicity compared to standard treatments .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.